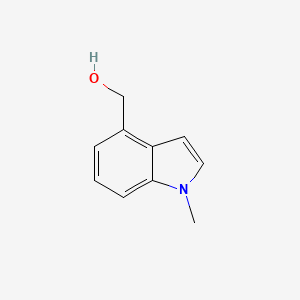

(1-メチル-1H-インドール-4-イル)メタノール

説明

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-4-yl)methanol” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.科学的研究の応用

抗がん活性

インドール誘導体は、癌細胞治療の可能性について研究されてきました。 いくつかの化合物は、HeLa、MCF-7、HT-29などのさまざまな癌細胞株に対して有効な抗増殖活性を示しています .

抗菌特性

これらの化合物は、微生物と戦う能力でも知られており、新しい抗菌剤の開発において貴重なものです .

疾患の治療

インドールは、生物学的に重要な特性を持つため、ヒトの体内のさまざまな種類の疾患の治療における治療の可能性を探られています .

抗HIV活性

新規のインドリル誘導体は、抗HIV剤として有望であることが報告されており、分子ドッキング研究は、この分野での潜在的な使用をサポートしています .

抗結核活性

インドールの誘導体は、結核菌および牛型結核菌に対するインビトロ抗結核活性を調べるために調製および研究されており、活性状態と休眠状態の両方で有効性を示しています .

抗炎症作用と鎮痛作用

インドール化合物の生理活性は、抗炎症作用と鎮痛作用にまで及び、痛みと炎症の管理のための新しい薬剤の開発に活用できます .

作用機序

Target of Action

It’s worth noting that indole derivatives, which include (1-methyl-1h-indol-4-yl)methanol, have been found to bind with high affinity to multiple receptors . This suggests that (1-methyl-1H-indol-4-yl)methanol may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1-methyl-1H-indol-4-yl)methanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that (1-methyl-1H-indol-4-yl)methanol influences multiple biochemical pathways

Result of Action

The broad range of biological activities associated with indole derivatives suggests that (1-methyl-1h-indol-4-yl)methanol could have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

(1-methyl-1H-indol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of (1-methyl-1H-indol-4-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, (1-methyl-1H-indol-4-yl)methanol can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, (1-methyl-1H-indol-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of (1-methyl-1H-indol-4-yl)methanol in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (1-methyl-1H-indol-4-yl)methanol has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of (1-methyl-1H-indol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

(1-methyl-1H-indol-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of (1-methyl-1H-indol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of (1-methyl-1H-indol-4-yl)methanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological effects . The localization of (1-methyl-1H-indol-4-yl)methanol within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

(1-methylindol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDMALIGWIPQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589842 | |

| Record name | (1-Methyl-1H-indol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-95-6 | |

| Record name | 1-Methyl-1H-indole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)